molecular formula C9H17NO2S B1400970 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide CAS No. 1341853-52-8

3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide

Cat. No.: B1400970
CAS No.: 1341853-52-8
M. Wt: 203.3 g/mol
InChI Key: ZZMAUHMFQOKMRO-UHFFFAOYSA-N
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Description

3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is a chemical compound with the molecular formula C₉H₁₈ClNO₂S and a molecular weight of 239.07 g/mol . It is a spirocyclic compound, meaning it contains a spiro-connected ring system, which contributes to its unique chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.

Mechanism of Action

Target of Action

The primary target of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the brain that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a potent competitive antagonist at the GABAAR

Biochemical Pathways

By antagonizing the GABAAR, this compound disrupts the normal function of the GABAergic system, one of the main inhibitory neurotransmitter systems in the brain . This can lead to an increase in neuronal excitability, potentially affecting various downstream neurological processes.

Pharmacokinetics

The ADME properties of 3-Thia-9-azaspiro[5It has been reported to show low cellular membrane permeability , which could impact its absorption and distribution within the body, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be complex, given its impact on the GABAergic system . By blocking GABAAR, it could potentially lead to a variety of neurological effects, depending on the specific context within the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thia-amine precursor with an oxidizing agent to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Solvent: Polar solvents such as methanol or ethanol

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The industrial process may include:

    Reactors: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate and purify the final product

Chemical Reactions Analysis

Types of Reactions

3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Solvents: Polar solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, amines

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro[5.5]undecane: A structurally similar compound with different substituents on the spirocyclic ring.

    3-Thia-9-azaspiro[5.5]undecane: Without the 3,3-dioxide functional group, this compound has different reactivity and properties.

Uniqueness

3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms in the ring system. This combination of features imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3λ6-thia-9-azaspiro[5.5]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)7-3-9(4-8-13)1-5-10-6-2-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMAUHMFQOKMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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